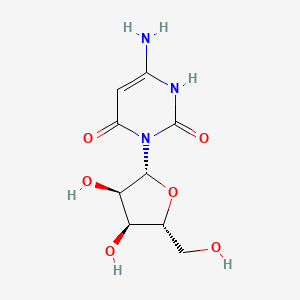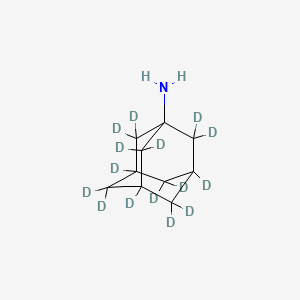
6-Oxocytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxocytidine is a novel protonated C-base analogue that has been used for stable triple helix formation . It was synthesized and incorporated via phosphoramidite chemistry in 15 mer oligodeoxynucleotides to obtain potential Py-Pu-Py triplex forming homopyrimidine strands .
Synthesis Analysis
The synthesis of 6-Oxocytidine involves the use of 2′-O-Methyl-3′- O -phosphoramidite building blocks of 6-oxocytidine and its 5-methyl derivative . These were incorporated via phosphoramidite chemistry in 15 mer oligodeoxynucleotides . The synthesis of cytidine and uridine azo dye analogues derived from 6-aminouracil are also described .Molecular Structure Analysis
The molecular structure of 6-Oxocytidine has been studied using various techniques. Crystal structures of 6-aminouridine and 6-oxocytidine have been reported . Side view images of the crystal structure of 5-(4-nitrophenylazo)-6-oxocytidine have also been visualized .Chemical Reactions Analysis
UV thermal denaturation studies and CD spectroscopy of 1:1 mixtures of these oligomers and a 21 mer target duplex with a complementary purine tract showed a nearly pH-independent (6.0–8.0) triple helix formation . Specificity for the recognition of Watson-Crick GCbase pairs was observed by pairing the modified C-bases of the 15mers with all other possible Watson-Crick-base compositions in the target duplex .Aplicaciones Científicas De Investigación
Anxiolytic and Antistress Effects : Oxytocin, a neuropeptide related to 6-Oxocytidine, has been identified as having significant anxiolytic and antistress properties in the brain. This suggests potential therapeutic applications for treating psychopathologies associated with anxiety, fear, and social dysfunctions, such as generalized anxiety disorder, posttraumatic stress disorder, social anxiety disorder, autism, and schizophrenia (Neumann & Slattery, 2016).
Natural Antipsychotic Properties : Studies using oxytocin knockout mice suggest that oxytocin may act as a natural antipsychotic. The absence of oxytocin altered the glutamatergic component of the prepulse inhibition, a measure used in studying schizophrenia (Caldwell, Stephens, & Young, 2009).
Neurodevelopmental Disorder Treatment : Oxytocin's modulation of social and non-social behaviors and its impact on the striatum, a region implicated in neurodevelopmental disorders, suggest it could be a promising treatment for conditions like autism and schizophrenia (Zhang et al., 2015).
Potential in Treating Schizophrenia : Oxytocin's ability to enhance social cognition has led to speculation about its role in treating psychiatric disorders like schizophrenia. Clinical trials have shown that intranasal oxytocin can improve symptoms in schizophrenia patients (Feifel, 2011).
Brain Activity Modulation : Research on oxytocin's influence on brain activity in humans, particularly in the context of functional MRI studies, sheds light on its potential role in modulating social cognition and behavior (Grace et al., 2018).
Protection Against Ischemia/Reperfusion Injury : Oxytocin has shown protective effects against ischemia/reperfusion injury in the urinary bladder, indicating its potential therapeutic application in organ protection and recovery (Senturk et al., 2013).
Impact on Drug Abuse and Addiction : The oxytocin system, dysregulated by continuous drug use or chronic exposure to stress, is a promising pharmacotherapy target for rebalancing functions in the addicted brain (Ferrer-Pérez et al., 2021).
Propiedades
IUPAC Name |
6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c10-4-1-5(14)12(9(17)11-4)8-7(16)6(15)3(2-13)18-8/h1,3,6-8,13,15-16H,2,10H2,(H,11,17)/t3-,6-,7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTWXLHBETVAFW-YXZULKJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N(C1=O)C2C(C(C(O2)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=O)N(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933948 |
Source


|
| Record name | 6-Amino-2-hydroxy-3-pentofuranosylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxocytidine | |
CAS RN |
150439-90-0 |
Source


|
| Record name | 6-Oxocytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150439900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-2-hydroxy-3-pentofuranosylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)

![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)
![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)



